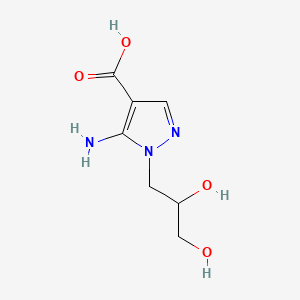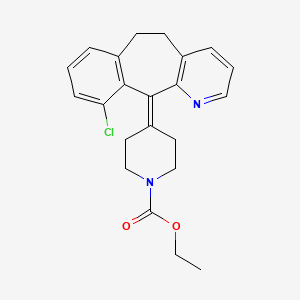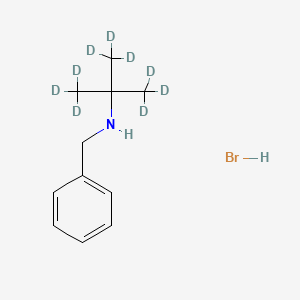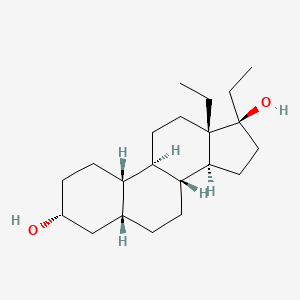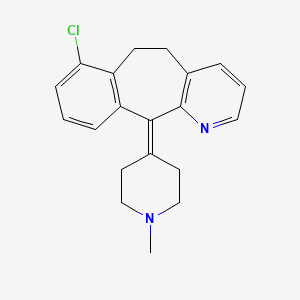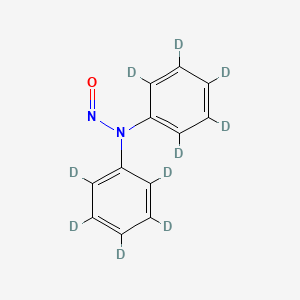
(3S)-bêta-cryptoxanthine
Vue d'ensemble
Description
(3S)-beta-Cryptoxanthin is a carotenoid found in various fruits, vegetables, and other plant sources. It is a member of the carotenoid family, which includes other well-known compounds such as beta-carotene and lycopene. (3S)-beta-Cryptoxanthin is a powerful antioxidant that can help protect cells from oxidative damage. It has been studied for its potential to prevent and treat a variety of diseases, including cancer, heart disease, and age-related macular degeneration.
Applications De Recherche Scientifique
Complément alimentaire
“(3S)-bêta-cryptoxanthine” est l'un des caroténoïdes les plus courants, avec des concentrations élevées dans le sérum et les tissus humains . Il est utilisé comme complément alimentaire, en particulier parmi la population qui le reçoit en tant que complément . Certaines recherches indiquent que la biodisponibilité de “this compound” dans les régimes alimentaires typiques est supérieure à celle des autres principaux caroténoïdes, ce qui suggère que les aliments riches en “this compound” sont probablement de bonnes sources de caroténoïdes .
Additif alimentaire et colorant
L'utilisation de “this compound” comme additif alimentaire et colorant a stimulé une variété d'approches pour identifier et quantifier la “this compound” libre et les esters de “this compound” .
Provitamine A
“this compound” procure divers avantages potentiels pour la santé humaine, notamment en agissant comme une provitamine A . Les humains doivent obtenir des caroténoïdes à partir d'aliments ou de suppléments, puis les convertir en vitamine A .
Effets anti-obésité
“this compound” a été trouvé pour avoir des effets anti-obésité . Cela pourrait être une application importante dans le contexte de l'augmentation des taux mondiaux d'obésité.
Activités antioxydantes
“this compound” a des activités antioxydantes . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que l'organisme produit en réaction à des pressions environnementales et autres.
Activité anti-inflammatoire et anticancéreuse
“this compound” a été trouvé pour avoir une activité anti-inflammatoire et anticancéreuse . Cela suggère qu'il pourrait potentiellement être utilisé dans le traitement ou la prévention de certains types de cancer.
Recherche en pharmacocinétique
Une étude sur l'innocuité, la tolérance et la pharmacocinétique de la supplémentation en “this compound” chez les femmes en bonne santé a révélé que la supplémentation pendant 8 semaines (3 et 6 mg/jour) était sûre et bien tolérée <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024
Propriétés
IUPAC Name |
(1S)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMASLKHVQRHNES-GMKWGACXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@@H](CC2(C)C)O)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659315 | |
| Record name | (3S)-beta,beta-Caroten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200446-88-3 | |
| Record name | Cryptoxanthin, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1200446883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-beta,beta-Caroten-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CRYPTOXANTHIN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IJP7J5923 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (3S)-beta-Cryptoxanthin in maize breeding, and how does its genetic control differ from other carotenoids?
A1: (3S)-beta-Cryptoxanthin is a provitamin A carotenoid that converts to retinol (Vitamin A) in the human body. Enhancing its levels in staple crops like maize is a key target for biofortification efforts. Research on maize has identified quantitative trait loci (QTLs) associated with (3S)-beta-Cryptoxanthin levels. Interestingly, the study found a specific QTL for the ratio of (3S)-beta-Cryptoxanthin + (3R)-beta-Cryptoxanthin to zeaxanthin, highlighting a potential genetic control mechanism for the conversion of beta-Cryptoxanthin to zeaxanthin in the carotenoid pathway []. This suggests that breeding strategies could target this specific QTL to enhance (3S)-beta-Cryptoxanthin levels in maize.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Methanopyrano[3,2-b]pyrrole(9CI)](/img/no-structure.png)


